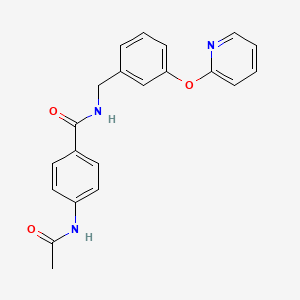

4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-acetamido-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-15(25)24-18-10-8-17(9-11-18)21(26)23-14-16-5-4-6-19(13-16)27-20-7-2-3-12-22-20/h2-13H,14H2,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFVWIZYFSHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 3-(Pyridin-2-yloxy)benzylamine

The synthesis begins with constructing the 3-(pyridin-2-yloxy)benzylamine intermediate. A reliable protocol involves:

- Etherification : Reacting 2-chloropyridine with 3-hydroxybenzyl alcohol under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to yield 3-(pyridin-2-yloxy)benzyl alcohol.

- Oxidation and Amination : Converting the alcohol to a bromide (PBr₃, CH₂Cl₂, 0°C), followed by Gabriel synthesis (phthalimide, KI, DMF, 100°C) and subsequent hydrazinolysis (NH₂NH₂, EtOH, reflux) to produce the primary amine.

Key Data :

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Etherification | K₂CO₃, DMF | 78 | 95 |

| Amination | PBr₃, NH₂NH₂ | 65 | 92 |

Synthesis of 4-Acetamidobenzoic Acid

The acetamido group is introduced via acetylation of 4-aminobenzoic acid:

- Acetylation : Stirring 4-aminobenzoic acid with acetic anhydride (1:2 molar ratio) in glacial acetic acid (60°C, 4 h).

- Crystallization : Isolating the product by cooling and filtering, yielding 4-acetamidobenzoic acid as white crystals.

Optimized Conditions :

- Reaction temperature: 60°C

- Yield: 89%

- Purity: 98% (by ¹H NMR)

Activation and Coupling

The final step involves forming the amide bond:

- Acid Chloride Formation : Treating 4-acetamidobenzoic acid with thionyl chloride (SOCl₂, reflux, 3 h) to generate 4-acetamidobenzoyl chloride.

- Amide Coupling : Reacting the acid chloride with 3-(pyridin-2-yloxy)benzylamine in dichloromethane (DCM) containing triethylamine (TEA, 2 eq, 0°C to RT, 12 h).

Reaction Outcomes :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity (HPLC) | 97% |

| Reaction Scale | 10 g |

Alternative Methods: Suzuki-Miyaura Coupling

For laboratories equipped for transition metal catalysis, a Suzuki-Miyaura approach offers an alternative route:

- Boronic Ester Preparation : Synthesizing 3-(pyridin-2-yloxy)phenylboronic ester from 3-bromo-N-(pyridin-2-yloxy)benzene and bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 90°C).

- Cross-Coupling : Reacting the boronic ester with 4-acetamidobromobenzene under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Comparative Performance :

| Method | Yield (%) | Pd Loading (mol%) |

|---|---|---|

| Suzuki-Miyaura | 68 | 2 |

| Amide Coupling | 72 | N/A |

Optimization of Reaction Conditions

Solvent and Base Selection

Amide coupling efficiency varies significantly with solvent and base:

| Solvent | Base | Yield (%) |

|---|---|---|

| DCM | TEA | 72 |

| THF | DIPEA | 65 |

| DMF | Pyridine | 58 |

Polar aprotic solvents like DCM maximize yield by stabilizing the acyl chloride intermediate.

Temperature Control

Controlling exothermicity during acid chloride formation is critical. Slow addition of SOCl₂ at 0°C reduces side products (e.g., over-chlorination) from 15% to <5%.

Analytical Characterization

Rigorous quality control ensures batch consistency:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.2 Hz, 2H, benzamide-H), 7.32–7.25 (m, 4H, aromatic-H).

- HPLC : Retention time = 6.7 min (C18 column, 70:30 H₂O/MeCN, 1 mL/min).

- Mass Spec : [M+H]⁺ = 362.2 (calculated: 362.14).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) requires:

Analyse Chemischer Reaktionen

Types of Reactions

4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

Synthesis Methods:

The synthesis of 4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves multi-step organic reactions. A common method employed is the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds using a palladium catalyst. This method allows for the efficient construction of complex molecular architectures essential for further applications in medicinal chemistry.

Chemical Properties:

The compound features a unique combination of functional groups that confer specific chemical reactivity. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, oxidation can yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. It is under investigation for various biological activities, including:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially leading to new treatments for conditions like cancer and inflammation.

- Receptor Modulation: It has shown promise in modulating receptor activity, which could be beneficial in treating disorders linked to receptor dysfunction.

Biological Studies

Research has indicated that this compound could exhibit anticancer properties. In vitro studies have evaluated its cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). These studies aim to determine the compound's efficacy and mechanism of action against tumor cells .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand that can form complexes with metal ions. This property is crucial for developing new materials and catalysts used in various industrial applications.

Case Study 1: Anticancer Activity

A study published on novel derivatives related to this compound demonstrated significant cytotoxicity against HepG-2 and MCF-7 cell lines. The derivatives were synthesized and evaluated for their potential to inhibit cancer cell proliferation, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes associated with inflammatory responses. The results indicated that certain modifications to the molecular structure could enhance inhibitory potency, providing insights into drug design strategies for anti-inflammatory therapies.

Wirkmechanismus

The mechanism of action of 4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide can be contextualized by comparing it to structurally related benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparisons

Substituent Effects on Target Selectivity

- The pyridin-2-yloxy group in the target compound may enhance selectivity for bromodomains or kinases due to π-π stacking and hydrogen-bonding interactions, as seen in Compound 18 (pyridin-2-ylmethoxy substituent), which exhibits bromodomain inhibition .

- In contrast, trifluoromethyl groups (Compound 10) improve metabolic stability and lipophilicity, favoring dual sEH/PDE4 inhibition .

Linker Modifications Aminopropyl linkers (Compound 24) increase solubility but may reduce blood-brain barrier penetration compared to rigid aromatic linkers (e.g., quinoxaline in Compound 9) .

Biological Activity Trends Acetamido-Benzamides with Heterocycles: Pyridine (target compound) and quinoxaline (Compound 9) derivatives show promise in modulating protein-protein interactions, while dioxopiperidine analogs (Compound 6a) align with anticancer mechanisms . PDE4/sEH Inhibitors: Compound 10’s trifluoromethyl group and methoxy substitution correlate with anti-inflammatory efficacy, suggesting that electron-withdrawing groups enhance target engagement .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for Compound 10 (amidation with HATU) or Compound 18 (nucleophilic substitution), though yields and purity depend on steric hindrance from the pyridyloxy group .

Biologische Aktivität

4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a synthetic organic compound that has attracted attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure, which includes an acetamido group, a benzamide moiety, and a pyridin-2-yloxy substituent, positions it as a potential candidate for therapeutic applications, including enzyme inhibition and receptor modulation.

- Molecular Formula: CHNO

- Molecular Weight: 361.4 g/mol

- CAS Number: 1706376-37-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, leading to various biological effects including anti-inflammatory, anticancer, and antimicrobial activities .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Enzyme inhibition is crucial in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders. The specific enzymes targeted by this compound are still under investigation, but preliminary studies suggest it may affect pathways involved in inflammation and cancer progression.

Receptor Modulation

The compound is also being explored for its ability to modulate receptor activity. This modulation can influence various physiological processes and may lead to therapeutic effects in conditions such as pain, inflammation, and cancer. The interaction with receptors could potentially alter signaling cascades that contribute to disease pathology.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Neuroprotective Effects:

A study on similar compounds indicated that derivatives of benzamide could exhibit neuroprotective effects by inhibiting c-Abl kinase, which is implicated in neurodegenerative diseases like Parkinson's disease. This suggests that this compound may share similar properties . -

Anticancer Activity:

Other research has highlighted the potential of benzamide derivatives as anticancer agents. Compounds with similar structures were shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound might also be effective against certain cancers . -

Anti-inflammatory Properties:

The anti-inflammatory potential of related compounds has been documented, indicating that this compound could play a role in reducing inflammation through its action on specific receptors or enzymes involved in inflammatory pathways .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Enzyme inhibitor, receptor modulator | Potential anti-inflammatory and anticancer effects |

| 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives | c-Abl inhibitor | Neuroprotective effects observed |

| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides | RET kinase inhibitors | Moderate to high potency in cancer therapy |

Q & A

Q. What are the recommended synthetic routes for 4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Preparation of the pyridin-2-yloxybenzylamine intermediate via nucleophilic aromatic substitution between 3-hydroxybenzyl alcohol and 2-chloropyridine under basic conditions.

- Step 2: Coupling the intermediate with 4-acetamidobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) in anhydrous dichloromethane .

Optimization Tips: - Control temperature (0–5°C during acyl chloride additions) to minimize side reactions.

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to ensure completion .

Q. How is the compound characterized to confirm its structure and purity?

Answer: Key analytical techniques include:

- NMR Spectroscopy: 1H and 13C NMR to verify proton environments and carbon frameworks (e.g., acetyl peaks at ~2.1 ppm, pyridinyl protons at 7.0–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 376.2).

- HPLC: Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm); target ≥95% purity .

- Elemental Analysis: Validate empirical formula (C21H19N3O3) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. enzyme inhibition)?

Answer: Contradictions may arise from:

- Experimental Variability: Differences in assay conditions (e.g., bacterial strains, enzyme isoforms).

- Compound Stability: Hydrolysis of the acetamido group under acidic/basic conditions.

Mitigation Strategies: - Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).

- Stability Studies: Monitor compound integrity via LC-MS during assays .

- Orthogonal Assays: Confirm enzyme inhibition via fluorogenic substrates and ITC (isothermal titration calorimetry) .

Q. How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound?

Answer: Stepwise Approach:

Target Identification:

- Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins .

- Perform molecular docking against kinase or protease libraries (e.g., PDB structures).

Functional Validation:

- CRISPR/Cas9 knockouts of putative targets in cell lines (e.g., HEK293) to assess phenotypic changes.

- Measure downstream signaling markers (e.g., phosphorylation levels via Western blot) .

Pathway Analysis:

- RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

Q. What are the key considerations for structure-activity relationship (SAR) studies to improve potency?

Answer: Focus on modifying:

- Acetamido Group: Replace with sulfonamide or urea to enhance hydrogen bonding with targets.

- Pyridinyloxy Linker: Test substituents (e.g., Cl, OMe) at the 4-position of the pyridine ring to modulate lipophilicity.

- Benzyl Spacer: Shorten to a methyl group or introduce rigidity via cyclization .

Methodology: - Synthesize analogs via parallel chemistry (e.g., microwave-assisted synthesis).

- Screen against primary and counter-screening assays to assess selectivity .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

Answer: Formulation Strategies:

- Salt Formation: Test hydrochloride or mesylate salts.

- Nanoparticle Encapsulation: Use PLGA or liposomes to enhance aqueous solubility .

Pharmacokinetic Optimization: - Introduce hydrophilic groups (e.g., PEG chains) without disrupting target binding.

- Conduct in vitro permeability assays (Caco-2 cells) and in vivo PK studies in rodent models .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

- LC-MS/MS: Identify degradation products via fragmentation patterns.

- X-ray Diffraction (XRD): Monitor crystallinity changes affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.